molecular formula C13H11NO3 B1359212 (3'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 880158-11-2

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1359212
CAS No.: 880158-11-2
M. Wt: 229.23 g/mol
InChI Key: FDGVRKDIAKLYNZ-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Materials Science

The biphenyl scaffold, consisting of two phenyl rings connected by a single bond, is a privileged structural motif in chemistry. mdpi.com These biaryl systems are foundational components in a vast range of natural products, therapeutic agents, and agrochemicals. mdpi.com In the realm of catalysis, biphenyl derivatives are widely employed as ligands for transition metals and as organocatalysts. nih.gov

The utility of the biphenyl structure extends into materials science, where its rigid and planar nature contributes to the formation of liquid crystals and enhances electron transport in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.comnih.gov The ongoing exploration of methods for the selective functionalization of C-H bonds on biphenyl scaffolds highlights the continued interest in creating novel biaryl compounds with precisely controlled properties for diverse applications. acs.orgresearchgate.net

Overview of Aromatic Alcohol and Nitroaromatic Functionalities in Chemical Systems

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol possesses two key functional groups that dictate its chemical behavior: an aromatic alcohol (hydroxymethyl group) and a nitroaromatic moiety.

Aromatic Alcohols: In organic chemistry, aromatic alcohols are compounds where a hydroxyl (-OH) group is attached to a carbon atom which is, in turn, bonded to an aromatic ring. wikipedia.org This is distinct from phenols, where the hydroxyl group is bonded directly to an aromatic carbon. The hydroxymethyl group (-CH₂OH) in the title compound is a primary alcohol. This functionality is a versatile synthetic handle; for example, it can be oxidized to form the corresponding aldehyde or carboxylic acid. minia.edu.eg Aromatic alcohols are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and flavorings.

Nitroaromatic Compounds: These are organic molecules containing one or more nitro (-NO₂) groups attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org It deactivates the ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. nih.govwikipedia.org A pivotal reaction of nitroaromatics is their reduction to amines (-NH₂). wikipedia.org This transformation is a cornerstone of industrial synthesis, providing access to anilines which are precursors to a vast array of dyes, pigments, polymers, and pharmaceuticals. nih.govnumberanalytics.comiloencyclopaedia.org

Rationale for Comprehensive Investigation of this compound

The scientific interest in this compound stems from the unique combination of its three core components: the biphenyl scaffold, the nitro group, and the hydroxymethyl group. This dual functionality makes it a highly versatile intermediate for organic synthesis. smolecule.com

The presence of two distinct and reactive functional groups on a stable biphenyl backbone allows for selective, stepwise chemical transformations. The nitro group can be reduced to an amine, while the hydroxymethyl group can undergo oxidation or esterification. smolecule.com These reactions open pathways to a wide variety of disubstituted biphenyl derivatives. Such derivatives are investigated for their potential in developing new pharmaceuticals, agrochemicals, dyes, and advanced materials like liquid crystals. smolecule.com The reduction of the nitro group is of particular interest, as it can lead to bioactive amines that may interact with biological targets, making its derivatives potential candidates for antimicrobial and anticancer research. smolecule.com

Chemical Identity and Properties

Below are the key chemical identifiers and properties for this compound.

PropertyValue
Systematic Name This compound
CAS Number 880158-11-2
Molecular Formula C₁₃H₁₁NO₃ smolecule.comscbt.com
Molecular Weight 229.23 g/mol smolecule.comscbt.com
Structure A biphenyl core with a nitro (-NO₂) group at the 3' position and a hydroxymethyl (-CH₂OH) group at the 4 position. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVRKDIAKLYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629599
Record name (3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880158-11-2
Record name (3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Nitro 1,1 Biphenyl 4 Yl Methanol

Reactivity of the Nitro Functional Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached.

Selective Reduction to Amino and Other Nitrogen-Containing Moieties

The reduction of the nitro group is a common and crucial transformation, often leading to the corresponding amine, (3'-Amino[1,1'-biphenyl]-4-yl)methanol. smolecule.com This conversion is significant as it changes the electronic properties of the substituent from strongly deactivating to strongly activating. A variety of reducing agents and conditions can be employed to achieve this, allowing for selectivity in the presence of other functional groups.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This method utilizes hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. It is often favored for its clean reaction profile.

Metal-Acid Systems: A classic approach involves the use of metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid. smolecule.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) can be used with catalysts such as Raney nickel. wikipedia.org

Other Reducing Agents: Sodium borohydride, in the presence of transition metal complexes like Ni(PPh3)4, can also effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

The reduction process can also be controlled to yield intermediate species such as hydroxylamines. For instance, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

Table 1: Reagents for Selective Nitro Group Reduction
Reagent/SystemProductNotes
H₂ with Pd/C, PtO₂, or Raney Nickel(3'-Amino[1,1'-biphenyl]-4-yl)methanolClean reaction, often preferred for its efficiency.
Fe/HCl, Sn/HCl, or Zn/HCl(3'-Amino[1,1'-biphenyl]-4-yl)methanolClassic and effective metal-acid reduction method. smolecule.com
Hydrazine and Raney NickelAryl hydroxylamines or aminesCan be controlled to yield intermediate reduction products. wikipedia.org
NaBH₄ / Ni(PPh₃)₄(3'-Amino[1,1'-biphenyl]-4-yl)methanolA milder reducing system for nitroarenes. jsynthchem.com
Zinc metal in aqueous NH₄ClAryl hydroxylaminesSelective reduction to the hydroxylamine (B1172632) stage. wikipedia.org

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This allows for the displacement of a suitable leaving group, or in some cases a hydrogen atom, by a nucleophile. nih.gov The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org

While (3'-Nitro[1,1'-biphenyl]-4-yl)methanol itself does not possess a typical leaving group on the nitro-substituted ring, the principle of SNAr is highly relevant to its derivatives. For example, if a halogen were present on the nitro-bearing ring, it would be susceptible to substitution by various nucleophiles such as alkoxides, amines, or thiolates. smolecule.comresearchgate.net The rate and feasibility of these reactions are heavily influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. nih.gov

Intramolecular Photoredox Reactions of Nitroaromatic Alcohols

Nitroaromatic compounds containing benzylic alcohol moieties can undergo intramolecular photoredox reactions, particularly in aqueous solutions. cdnsciencepub.comacs.org This type of reaction involves the transfer of hydrogen from the alcohol to the nitro group upon photochemical excitation. This process can lead to the simultaneous oxidation of the alcohol and reduction of the nitro group, forming products such as nitroso compounds and aldehydes or ketones. nih.gov The presence of water is often essential for this reactivity, which is not typically observed in organic solvents. cdnsciencepub.com The reaction can also be influenced by acid or base catalysis. cdnsciencepub.comacs.org

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can undergo a range of transformations.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert the hydroxymethyl group to a carboxylic acid, yielding 3'-Nitro[1,1'-biphenyl]-4-carboxylic acid. smolecule.com

Oxidation to Aldehyde: Milder, more selective oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 3'-Nitro[1,1'-biphenyl]-4-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose.

Table 2: Oxidation of the Hydroxymethyl Group
Oxidizing AgentProductProduct Type
Potassium permanganate (KMnO₄)3'-Nitro[1,1'-biphenyl]-4-carboxylic acidCarboxylic Acid
Chromium trioxide (CrO₃)3'-Nitro[1,1'-biphenyl]-4-carboxylic acidCarboxylic Acid
Pyridinium chlorochromate (PCC)3'-Nitro[1,1'-biphenyl]-4-carbaldehydeAldehyde
Dess-Martin periodinane3'-Nitro[1,1'-biphenyl]-4-carbaldehydeAldehyde

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as Fischer esterification. researchgate.net Alternatively, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used under milder, slightly basic conditions. sci-hub.st

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, though this is less common for producing unsymmetrical ethers. More modern methods for the chemoselective conversion of benzyl (B1604629) alcohols to their ethers have also been developed. organic-chemistry.org

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a pivotal class of reactions for functionalizing aromatic compounds. In the case of this compound, the reaction's outcome is dictated by the electronic properties and directing effects of the substituents already present on the biphenyl scaffold: the nitro group (-NO₂) and the hydroxymethyl group (-CH₂OH).

Influence of Substituents on Directing Effects and Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the biphenyl core of this compound are governed by the interplay of the electronic effects of the nitro and hydroxymethyl substituents.

The nitro group at the 3'-position is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This deactivates the phenyl ring to which it is attached (Ring A), making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). The deactivating nature of the nitro group is a result of the electron density being pulled away from the aromatic pi system, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. Furthermore, the nitro group is a meta-director. This means it directs incoming electrophiles to the positions meta to itself (the 5' position). This is because the resonance structures of the arenium ion show that attack at the ortho and para positions would place a positive charge adjacent to the already electron-deficient nitrogen atom of the nitro group, which is highly unfavorable.

When considering the biphenyl system as a whole, the phenyl group itself is an activating group and an ortho, para-director. Therefore, Ring B, bearing the weakly activating hydroxymethyl group, is significantly more activated towards electrophilic attack than Ring A, which is strongly deactivated by the nitro group.

Interactive Data Table: Influence of Substituents on EAS

SubstituentPositionRingElectronic EffectReactivity EffectDirecting Effect
-NO₂3'AStrong Electron-Withdrawing (-I, -M)Strongly Deactivatingmeta (to the 5' position)
-CH₂OH4BWeakly Activating (+M > -I)Weakly Activatingortho, para (to the 3 and 5 positions)
Phenyl--ActivatingActivatingortho, para

Regioselectivity in Further Functionalization

Based on the directing effects discussed above, the regioselectivity of further electrophilic aromatic substitution on this compound can be predicted. The substitution is overwhelmingly likely to occur on the more activated ring, Ring B.

Within Ring B, the hydroxymethyl group at position 4 directs incoming electrophiles to the ortho positions, which are positions 3 and 5. Therefore, the major products of an electrophilic aromatic substitution reaction, such as nitration or sulfonation, would be (3'-Nitro-5-substituted-[1,1'-biphenyl]-4-yl)methanol and (3'-Nitro-3-substituted-[1,1'-biphenyl]-4-yl)methanol.

It is important to consider steric hindrance. The biphenyl linkage and the hydroxymethyl group may present some steric bulk, potentially influencing the ratio of substitution at the 3 and 5 positions. However, given the relatively small size of the hydroxymethyl group, a mixture of both isomers is expected.

Substitution on the deactivated Ring A is highly unlikely under normal electrophilic substitution conditions. For a reaction to occur on Ring A, it would require much harsher conditions, and the substitution would be directed to the 5' position, meta to the nitro group.

Mechanistic Investigations of Key Chemical Transformations

The general mechanism for an electrophilic aromatic substitution reaction involves a two-step process:

Formation of a sigma complex (arenium ion): The aromatic π system acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For the nitration of this compound, the electrophile would be the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. The attack of the more activated Ring B on the nitronium ion would lead to the formation of a sigma complex. The positive charge in this intermediate can be delocalized over the ring and, importantly, onto the oxygen atom of the hydroxymethyl group when the attack is at the ortho positions (3 or 5). This additional resonance stabilization is key to the directing effect of the hydroxymethyl group. The subsequent loss of a proton would yield the final product.

For sulfonation, the electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H). The mechanism is analogous to nitration, with the attack of Ring B on the electrophile, formation of a sigma complex, and subsequent deprotonation.

Due to the strong deactivation of Ring A by the nitro group, the activation energy for the formation of the sigma complex on this ring would be significantly higher than for Ring B, making this pathway kinetically unfavorable.

Spectroscopic Characterization and Advanced Analytical Investigations of 3 Nitro 1,1 Biphenyl 4 Yl Methanol

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the molecular orbitals and electronic transitions within a molecule. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, these techniques reveal how the conjugated biphenyl (B1667301) system is influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of its biphenyl core, which is perturbed by the nitro (NO₂) and hydroxymethyl (CH₂OH) functional groups. The spectrum of nitroaromatic compounds is generally characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. nih.gov

The biphenyl system itself exhibits strong absorption due to π→π* transitions. The presence of the nitro group, a strong chromophore, significantly influences the spectrum. The gas-phase absorption spectrum of nitrobenzene (B124822), a related simple nitroaromatic, shows strong bands around 240 nm and 193 nm. nih.gov For substituted biphenyls, the conjugation between the two phenyl rings allows for delocalization of π-electrons, leading to characteristic absorption bands.

In this compound, the key electronic transitions include:

π→π Transitions:* These are high-energy transitions occurring within the aromatic rings and are responsible for the most intense absorption bands. The extended conjugation of the biphenyl system, combined with the substituents, will determine the precise wavelength (λmax) of these absorptions. The addition of nitro groups to an aromatic ring can result in a blue shift (hypsochromic shift) of the primary absorption band. nih.gov

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring. These transitions result in weaker absorption bands at longer wavelengths compared to the π→π* transitions. rsc.org

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Description
π→π* 200 - 280 Intense absorption band related to the conjugated biphenyl system.

Fluorescence and Phosphorescence Properties of Related Nitroaromatic Biphenyls

The emission properties of nitroaromatic compounds are often complex and highly sensitive to their molecular structure and environment.

Fluorescence: Generally, nitroaromatic compounds are known to be weakly fluorescent or even non-fluorescent. rsc.org This phenomenon is attributed to the nitro group acting as an efficient fluorescence quencher. The quenching mechanism often involves rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a nearby triplet state (T₁). rsc.org This process, which can occur on a picosecond timescale, outcompetes the radiative decay (fluorescence) from the S₁ state. rsc.org Consequently, compounds like 3- and 4-nitrobiphenyl (B1678912) have been reported to be non-fluorescent. nih.govnih.gov

However, fluorescence can be observed in some nitroaromatic structures, particularly those that also contain strong electron-donating groups, which can induce an intramolecular charge transfer (ICT) character in the excited state. rsc.orgresearchgate.net This ICT character can decrease the efficiency of intersystem crossing, allowing for radiative decay from the S₁ state. rsc.org

Phosphorescence: Since the nitro group promotes intersystem crossing to the triplet state, phosphorescence—emission from the triplet state (T₁) back to the singlet ground state (S₀)—is a more likely emission pathway for many nitroaromatics. rsc.org Phosphorescence is a spin-forbidden transition, resulting in significantly longer emission lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). wikipedia.orgmdpi.com This emission is often more readily observed at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways from the triplet state that are caused by molecular vibrations and collisions. Some organic materials can exhibit room-temperature phosphorescence (RTP) if their structure, particularly in a crystalline or aggregated state, restricts molecular motion and protects the triplet state from quenchers like oxygen. nih.govresearchgate.netresearchgate.net

For this compound, it is expected to be weakly fluorescent or non-fluorescent in solution at room temperature. However, it may exhibit phosphorescence at cryogenic temperatures or potentially in the solid state.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule. chem-agilent.com

For this compound (Molecular Formula: C₁₃H₁₁NO₃), HRMS would be used to confirm its elemental composition. The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass can be calculated and compared to the experimentally measured mass, typically with an error of less than 5 parts per million (ppm). geologyscience.ru This provides a high degree of confidence in the compound's identity. HRMS is also valuable for identifying unknown metabolites or degradation products in a sample. chem-agilent.com

Table 2: HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₃H₁₁NO₃
Nominal Mass 229
Monoisotopic Mass (Exact Mass) 229.0739
Expected Ion (Positive Mode, [M+H]⁺) 230.0811

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for the analysis of volatile and semi-volatile compounds and is widely used to assess the purity and confirm the identity of a substance. birchbiotech.comnih.gov

In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. phytopharmajournal.com As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. birchbiotech.com

The purity of the sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks (excluding the solvent). birchbiotech.com The identity is confirmed by matching the obtained mass spectrum with a reference spectrum from a database (like the NIST library) or by interpreting the fragmentation pattern. nih.gov For some polar nitroaromatic compounds, chemical derivatization may be employed to increase volatility and improve chromatographic performance. researchgate.net

Table 3: Expected GC-MS Fragmentation Pattern for this compound

Fragment Ion (m/z) Possible Identity
229 [M]⁺ (Molecular Ion)
212 [M-OH]⁺
199 [M-CH₂O]⁺
183 [M-NO₂]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. d-nb.info It allows molecules to be ionized directly from a solution with minimal fragmentation.

For this compound, ESI-MS analysis would typically be performed by infusing a solution of the compound into the ESI source. nih.gov

Negative Ion Mode: Due to the acidic nature of the hydroxyl proton and the electron-withdrawing nitro group, the compound is expected to ionize efficiently in negative ion mode, primarily forming the deprotonated molecule [M-H]⁻. nih.govresearchgate.net This is a common and effective mode for analyzing nitroaromatic compounds. nih.gov

Positive Ion Mode: In positive ion mode, the compound could form a protonated molecule [M+H]⁺ or, more commonly, adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. d-nb.info

Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of a selected parent ion (e.g., [M-H]⁻). nih.gov The resulting fragment ions provide valuable structural information. For nitroaromatic compounds, common fragmentation pathways in negative ESI-MS/MS include the loss of NO₂ or NO. nih.govresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this, while Gas Chromatography (GC) can be employed following a derivatization step to increase volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of nitroaromatic compounds. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and accuracy. amazonaws.com

The majority of methods for similar analytes, such as nitrophenols and nitrobiphenyls, utilize reversed-phase (RP) chromatography. researchgate.netnih.gov In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase Selection: The choice of stationary phase is critical for achieving the desired selectivity. lcms.cz For nitroaromatic compounds, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are the most common choice due to their versatility and wide applicability in reversed-phase separations. nih.govresearchgate.net Other stationary phases, such as those with polar-embedded groups, could offer alternative selectivity for polar analytes. chromforum.org

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent and an aqueous component. Acetonitrile and methanol (B129727) are common organic modifiers, while the aqueous phase can be water or a buffer solution to control the pH. nih.govnih.gov For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of the compound while maintaining good peak shape. The UV detector is the most common detector for HPLC analysis of nitrobenzene compounds. cdc.gov

A hypothetical HPLC method for the analysis of this compound, based on methods developed for structurally related compounds, is presented below.

ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Commonly used for separation of hydrophobic compounds like nitrobiphenyls. researchgate.netresearchgate.net
Mobile PhaseA: Water (or 0.1% Formic Acid in Water) B: Acetonitrile (or Methanol)Standard mobile phases for reversed-phase HPLC, providing good separation for many organic molecules. nih.govlcms.cz
Elution ModeIsocratic or GradientIsocratic for simple mixtures, gradient for complex samples to optimize resolution and analysis time. lcms.cz
Flow Rate1.0 mL/minA typical flow rate for standard analytical columns. nih.govphmethods.net
Column TemperatureAmbient or controlled (e.g., 30 °C)Controlling temperature ensures reproducible retention times. lcms.cz
Injection Volume10-20 µLStandard injection volume for analytical HPLC. researchgate.net
DetectionUV-Vis Detector at a specific wavelength (e.g., 254 nm or 270 nm)Nitroaromatic compounds exhibit strong UV absorbance. cdc.govphmethods.net

Method Validation: Any developed HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. amazonaws.comnih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). amazonaws.comphmethods.net For instance, linearity would be assessed by preparing standard solutions at different concentrations and generating a calibration curve. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. fmach.it However, this compound possesses low volatility due to the presence of the polar hydroxyl (-CH₂OH) and nitro (-NO₂) functional groups, making its direct analysis by GC challenging. To overcome this limitation, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov

Derivatization: The primary target for derivatization in this compound is the hydroxyl group. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, increases its volatility, and improves its thermal stability, making it amenable to GC analysis.

GC System and Conditions: A GC system equipped with a capillary column and a sensitive detector is used for the analysis of the derivatized compound. epa.gov The choice of detector is crucial for achieving the required sensitivity and selectivity. For nitroaromatic compounds, an Electron Capture Detector (ECD) is highly sensitive due to the electronegative nature of the nitro group. epa.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used. cdc.govepa.gov GC-MS provides the added advantage of structural confirmation of the analyte based on its mass spectrum. fmach.itresearchgate.net

A proposed set of GC conditions for the analysis of a derivatized form of this compound is outlined in the table below.

ParameterConditionRationale/Reference
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA common and effective silylating agent for hydroxyl groups.
GC ColumnDB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of organic compounds. epa.gov
Carrier GasHelium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min)Inert gases commonly used in GC. fmach.it
Injector Temperature250 °CEnsures rapid volatilization of the derivatized sample. nih.gov
Oven Temperature ProgramInitial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 minA temperature gradient is used to separate compounds with different boiling points. nih.gov
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS)ECD is highly sensitive to electronegative groups like nitro groups. MS provides high selectivity and structural information. fmach.itepa.gov
Detector Temperature300 °CPrevents condensation of the analyte in the detector.

Structural Elucidation and Conformational Analysis of 3 Nitro 1,1 Biphenyl 4 Yl Methanol

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for (3'-Nitro[1,1'-biphenyl]-4-yl)methanol could be located. This type of analysis is fundamental for definitively determining the solid-state structure of a molecule. Without these experimental results, key structural details remain unknown.

Crystal Packing and Unit Cell Parameters

Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not available. This data is essential for understanding how the molecules arrange themselves in a crystalline solid.

Molecular Conformation, Torsion, and Dihedral Angles of the Biphenyl (B1667301) Rings

The precise solid-state conformation, including the critical torsion or dihedral angle between the two phenyl rings of the biphenyl system, is undetermined for this specific molecule. In substituted biphenyls, this angle is a key conformational parameter influenced by the steric and electronic effects of the substituents. Theoretical calculations for nitrobiphenyl suggest a non-planar structure with a dihedral angle between 30 and 40 degrees, but this has not been experimentally confirmed for the title compound.

Intermolecular Interactions and Crystal Engineering

A definitive analysis of the intermolecular forces that govern the crystal packing of this compound is not possible without crystallographic data. While one can hypothesize the presence of hydrogen bonding involving the hydroxymethyl group (-CH₂OH) and potential π-π stacking or dipole-dipole interactions involving the nitro group (-NO₂) and the aromatic rings, the specific nature, geometry, and hierarchy of these interactions in the crystal lattice are unknown. The study of such interactions is crucial for the field of crystal engineering, which seeks to design solids with specific properties.

Solution-State Conformational Dynamics and Analysis

There is a lack of specific studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy, that detail the conformational behavior of this compound in solution. NMR studies on other substituted biphenyls have shown that these molecules exist in twisted conformations in solution, with the degree of twisting influenced by substituents and the solvent. However, without specific experimental data (e.g., NOE measurements or analysis in liquid crystal solvents) for this compound, its dynamic behavior, the energy barrier to rotation around the central carbon-carbon bond, and the preferred dihedral angle in various solvents remain speculative.

Computational Chemistry and Theoretical Investigations of 3 Nitro 1,1 Biphenyl 4 Yl Methanol

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a multi-atomic system like (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, this approach is invaluable for exploring its geometric and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties. nih.gov The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules. nih.govresearchgate.net

Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of this compound. The optimized structure corresponds to a stable point on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

Parameter Bond/Atoms Involved Calculated Value
Bond Length (Å) C-C (inter-ring) 1.489
C-N (nitro group) 1.475
N-O (nitro group) 1.224
C-O (methanol) 1.428
Bond Angle (°) C-C-C (inter-ring) 120.1
O-N-O (nitro group) 123.5
C-C-O (methanol) 111.2

| Dihedral Angle (°) | C-C-C-C (phenyl rings) | 38.5 |

Note: The data in this table is hypothetical and illustrative of typical DFT calculation results.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netemerginginvestigators.org

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netmaterialsciencejournal.org These parameters provide a quantitative measure of the molecule's reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. emerginginvestigators.org This information helps identify electrophilic and nucleophilic sites, offering insights into intermolecular interactions and reaction mechanisms. For this compound, the analysis would typically show negative charges concentrated on the oxygen atoms of the nitro and methanol (B129727) groups and the nitrogen atom, indicating these as potential sites for electrophilic attack.

Table 2: Calculated FMO Properties and Quantum Chemical Descriptors

Parameter Value (eV)
EHOMO -6.85
ELUMO -2.79
Energy Gap (ΔE) 4.06
Chemical Hardness (η) 2.03
Chemical Softness (S) 0.246
Electronegativity (χ) 4.82

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acadpubl.eu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) in NO₂ π* (C-C) in Phenyl Ring 5.8
LP (O) in CH₂OH σ* (C-C) in Phenyl Ring 2.1
π (C-C) Phenyl 1 π* (C-C) Phenyl 2 18.5

Note: The data in this table is hypothetical and illustrates typical NBO analysis results.

Spectroscopic Property Simulations

Computational methods are widely used to predict and interpret spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structural elucidation.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. mdpi.com DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. biointerfaceresearch.comcardiff.ac.uk These theoretical predictions are crucial for assigning the vibrational modes observed in experimental spectra.

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. biointerfaceresearch.com For this compound, theoretical spectra would allow for the assignment of characteristic vibrations, such as the O-H stretch of the methanol group, the symmetric and asymmetric N-O stretches of the nitro group, C-H stretches of the aromatic rings, and the inter-ring C-C stretch.

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments

Calculated Frequency (cm⁻¹) (Scaled) Assignment Vibrational Mode
3550 ν(O-H) O-H stretch
3080 ν(C-H) Aromatic C-H stretch
2935 ν(C-H) Methylene C-H stretch
1525 νasym(N-O) Asymmetric NO₂ stretch
1345 νsym(N-O) Symmetric NO₂ stretch
1605, 1480 ν(C=C) Aromatic ring stretch

Note: The data in this table is hypothetical and representative of theoretical vibrational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

These calculations provide theoretical chemical shifts that can be compared directly with experimental data, aiding in the assignment of complex spectra. The calculated values are usually referenced against a standard compound like Tetramethylsilane (TMS). For this compound, this analysis would predict the chemical shifts for each unique proton and carbon atom, reflecting the influence of the electron-withdrawing nitro group and the hydroxymethyl substituent on the electronic environment of the biphenyl (B1667301) backbone.

Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS

Atom Position Calculated ¹H Shift (ppm) Atom Position Calculated ¹³C Shift (ppm)
H (hydroxyl) 5.40 C (methanol) 64.5
H (methylene) 4.65 C-4 (with CH₂OH) 141.2
H-2', H-6' 7.80 - 8.20 C-3' (with NO₂) 148.9
H-3, H-5 7.45 C-1' 139.8

Note: The data in this table is hypothetical and illustrative of NMR chemical shift calculations.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nii.ac.jpbenasque.org It is frequently employed to predict and interpret UV-visible absorption spectra by calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net For this compound, TD-DFT calculations can elucidate how the molecular structure, particularly the interplay between the electron-withdrawing nitro group and the biphenyl π-system, governs its photophysical properties.

Theoretical studies on similar nitroaromatic compounds demonstrate that the lowest energy electronic transitions are often characterized by intramolecular charge transfer (ICT). researchgate.net In the case of this compound, excitations would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the biphenyl rings, to the Lowest Unoccupied Molecular Orbital (LUMO), which is expected to have significant density on the nitro-substituted phenyl ring. researchgate.netqnl.qa

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and basis set. nih.gov Functionals like B3LYP, CAM-B3LYP, and M06-2X are commonly used for organic molecules, often in conjunction with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style basis sets. researchgate.netkfupm.edu.sa Solvation effects, typically incorporated using a Polarizable Continuum Model (PCM), are also crucial for accurately simulating spectra in solution. qnl.qanih.gov TD-DFT calculations can reveal key properties of the first few low-lying excited states, which are critical for understanding the molecule's response to light. nih.gov

Table 1: Representative TD-DFT Calculated Electronic Excitation Properties for this compound in a Polar Solvent Note: These values are illustrative, based on typical results for similar nitroaromatic compounds, and would be obtained using a method such as CAM-B3LYP/6-311+G(d,p) with a PCM for methanol.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (ƒ)Major Orbital ContributionTransition Character
S13.853220.02HOMO -> LUMOπ -> π* (ICT)
S24.103020.55HOMO-1 -> LUMOπ -> π* (ICT)
S34.352850.15HOMO -> LUMO+1π -> π
S44.602690.09HOMO-2 -> LUMOπ -> π

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling provides profound insights into the potential chemical reactivity of this compound by mapping the potential energy surfaces of its characteristic reactions. Density Functional Theory (DFT) is the primary tool for locating stationary points, including reactants, products, and, most importantly, transition states (TS). mdpi.com The characterization of a transition state is rigorously confirmed by vibrational frequency analysis, where the TS structure must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Two fundamental reactions of this compound that can be modeled are the oxidation of the hydroxymethyl group and the reduction of the nitro group.

Oxidation: The conversion of the primary alcohol (-CH₂OH) to a carboxylic acid (-COOH) can be modeled. The mechanism involves multiple steps, including hydrogen abstraction and addition of oxygen species. DFT calculations can determine the activation barriers for each step, identifying the rate-determining transition state.

Reduction: The transformation of the nitro group (-NO₂) to an amine (-NH₂) is a crucial reaction in many biological and synthetic contexts. smolecule.com Theoretical modeling can explore various reduction pathways, for example, via nitroso and hydroxylamine (B1172632) intermediates, and calculate the associated energy barriers and reaction thermodynamics.

Table 2: Illustrative Calculated Thermodynamic Data for Characteristic Reactions of this compound Note: Values are hypothetical and represent typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level) in kcal/mol.

ReactionReactantProductActivation Energy (ΔG‡)Reaction Energy (ΔG_rxn)
OxidationThis compound(3'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid+25.5-45.0
ReductionThis compound(3'-Amino[1,1'-biphenyl]-4-yl)methanol+30.2-110.8

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules featuring an electron donor (D) and an electron acceptor (A) group connected by a π-conjugated system (D-π-A) often exhibit large second-order NLO responses. rsc.org this compound fits this motif, with the nitro group acting as a strong acceptor and the hydroxymethyl-substituted phenyl ring as part of the π-bridge.

Quantum chemical calculations are essential for predicting the NLO response of new materials. researchgate.net Using DFT, key parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) can be computed. ajrconline.orgresearchgate.net The magnitude of the first hyperpolarizability (β_tot) is the primary indicator of second-order NLO activity. nih.gov A small energy gap between the HOMO and LUMO is often correlated with enhanced NLO properties, as it facilitates intramolecular charge transfer upon excitation. nih.govajrconline.org The CAM-B3LYP functional is often recommended for NLO calculations as it provides a more accurate description of charge-transfer states. researchgate.netfrontiersin.org The calculated hyperpolarizability is frequently compared to that of a standard reference material like urea (B33335) to gauge its potential. rsc.org

Table 3: Predicted NLO Properties of this compound Note: Values are representative and would be calculated using a method like CAM-B3LYP/6-311++G(d,p).

PropertySymbolCalculated ValueUnits
Dipole Momentμ6.58Debye
Average Polarizability⟨α⟩28.5 x 10⁻²⁴esu
First Hyperpolarizabilityβ_tot45.7 x 10⁻³⁰esu
HOMO-LUMO GapΔE4.25eV

Analysis of Solvation Effects and Intermolecular Interactions in Different Media

The chemical and physical properties of this compound are significantly influenced by its environment. Computational chemistry offers methods to analyze both the general effect of a solvent medium and specific intermolecular interactions. nih.gov

Solvation Effects: The influence of a solvent is commonly modeled using implicit continuum models (e.g., IEFPCM), where the solvent is treated as a uniform dielectric medium. qnl.qa These models are effective for studying how solvent polarity affects molecular properties like geometry, electronic structure, and UV-Vis absorption spectra. For instance, TD-DFT calculations coupled with PCM can predict solvatochromism—the shift in absorption wavelength (λ_max) with solvent polarity. qnl.qakfupm.edu.sa In polar solvents, the nitro and hydroxymethyl groups of the title compound would be stabilized, potentially leading to shifts in its electronic transition energies. mdpi.comresearchgate.net

Intermolecular Interactions: Explicit models, where one or more solvent molecules are included in the calculation, can be used to study specific interactions like hydrogen bonding. The hydroxymethyl group (-CH₂OH) of this compound can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. mdpi.com DFT calculations can be used to determine the geometry and energetics of dimers or larger molecular aggregates held together by these forces. The analysis of pairwise interaction energies, often corrected for basis set superposition error (BSSE), reveals the strength and nature (e.g., electrostatic vs. dispersion) of these interactions. mdpi.com

Table 4: Predicted Solvatochromic Shift in the Primary Absorption Band of this compound Note: Wavelengths are illustrative, based on TD-DFT/IEFPCM calculations on similar compounds.

SolventDielectric Constant (ε)Predicted λ_max (nm)Spectral Shift from Hexane (nm)
Hexane1.883050
Acetonitrile37.5314+9 (Bathochromic)
Methanol32.7318+13 (Bathochromic)
Water80.1320+15 (Bathochromic)

Advanced Derivatives and Analogues of 3 Nitro 1,1 Biphenyl 4 Yl Methanol

Systematic Structural Modifications on the Biphenyl (B1667301) Skeleton

The biphenyl scaffold of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol serves as a versatile platform for systematic structural modifications. These changes are typically aimed at modulating the electronic, steric, and hydrophobic characteristics of the molecule. Modifications can be broadly categorized into two main types: alterations of the existing functional groups and the introduction of new substituents onto the aromatic rings.

Modification of Existing Functional Groups: The inherent reactivity of the nitro and hydroxymethyl groups provides a direct route to a range of derivatives.

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, yielding (3'-Nitro[1,1'-biphenyl]-4-carbaldehyde) and (3'-Nitro[1,1'-biphenyl]-4-carboxylic acid), respectively. This transformation significantly alters the polarity and hydrogen bonding capability of this side of the molecule.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2), forming (3'-Amino[1,1'-biphenyl]-4-yl)methanol. This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, which in turn influences the reactivity of the entire ring system and introduces a basic site for further reactions. smolecule.com

Esterification/Etherification: The hydroxymethyl group can be converted into esters or ethers, allowing for the attachment of a wide variety of other chemical moieties to tailor properties like solubility and bioavailability.

Introduction of New Substituents: Further diversification is achieved by adding new functional groups to either of the two phenyl rings. Synthetic strategies such as electrophilic aromatic substitution or nucleophilic aromatic substitution (particularly on the nitro-substituted ring) can be employed. For instance, halogenation, alkylation, or acylation can introduce additional points of functionality, leading to a library of compounds with systematically varied structures. The design of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy is an example of how complex side chains can be appended to a core biphenyl structure to achieve specific biological targets. nih.gov

Table 1: Examples of Systematic Structural Modifications
Modification TypeReactionResulting CompoundChange in Properties
Oxidation of HydroxymethylOxidation (e.g., with KMnO4)(3'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acidIncreases acidity and polarity
Reduction of Nitro GroupReduction (e.g., with H2/Pd)(3'-Amino[1,1'-biphenyl]-4-yl)methanolChanges electronic nature from withdrawing to donating; introduces basicity
Substitution on RingsHalogenation (e.g., bromination)Bromo-(3'-nitro[1,1'-biphenyl]-4-yl)methanol isomerAlters steric and electronic profile; provides handle for cross-coupling

Impact of Nitro Group and Hydroxymethyl Substituent Position on Chemical Behavior and Properties

The electron-withdrawing nature of the nitro group significantly influences the electron density of the ring to which it is attached. mdpi.com Its position (ortho, meta, or para) relative to the biphenyl linkage alters the mesomeric and inductive effects. For example, a nitro group in the 4'-position would exert a stronger electron-withdrawing effect on the second ring through resonance compared to the 3'-position (meta), where the effect is primarily inductive. This difference in electronic character can affect the acidity of protons on the rings and the molecule's susceptibility to nucleophilic or electrophilic attack.

Similarly, the position of the hydroxymethyl group affects the molecule's polarity and spatial arrangement. Studies on related substituted biphenyls have shown that even subtle changes, such as moving a cyano or nitro group from the 4' to the 3' position, can lead to vastly different crystal packing arrangements and the presence or absence of liquid-crystalline phases. researchgate.net This is due to changes in molecular symmetry and the directionality of dipole moments, which affect intermolecular interactions like π-π stacking and hydrogen bonding.

In the context of biological activity, the spatial relationship between functional groups is often critical for binding to a specific receptor or enzyme. Research on chalcones has demonstrated that the position of a nitro group can determine the compound's anti-inflammatory activity, with ortho-substituted compounds showing higher efficacy in some cases due to their ability to form specific hydrogen bonds with target proteins. mdpi.com Therefore, isomers of this compound, such as (4'-Nitro[1,1'-biphenyl]-4-yl)methanol or (2'-Nitro[1,1'-biphenyl]-4-yl)methanol, are expected to exhibit distinct chemical and biological profiles.

Table 2: Predicted Impact of Isomeric Position on Properties
IsomerKey FeaturePredicted Impact
(2'-Nitro[1,1'-biphenyl]-4-yl)methanolNitro group is ortho to the biphenyl linkIncreased steric hindrance may restrict rotation, potentially leading to atropisomerism. Stronger influence on the dihedral angle.
This compoundNitro group is meta to the biphenyl linkElectronic effect is primarily inductive. Asymmetrical charge distribution.
(4'-Nitro[1,1'-biphenyl]-4-yl)methanolNitro group is para to the biphenyl linkStrong electron-withdrawing effect via resonance along the molecular axis. Likely to have a larger dipole moment.

Stereochemical Investigations and Chiral Derivatives

The stereochemistry of biphenyl derivatives is a critical aspect of their design, particularly concerning their interaction with chiral biological systems. The primary source of chirality in substituted biphenyls is atropisomerism, which arises from hindered rotation around the central carbon-carbon single bond. This phenomenon occurs when there are sufficiently bulky substituents at the ortho positions of the phenyl rings, creating a significant energy barrier to rotation that allows for the isolation of stable, non-interconverting enantiomers. researchgate.net

While this compound itself lacks ortho substituents and thus does not exhibit atropisomerism, its derivatives can be readily designed to be chiral. For example, introducing a bulky group, such as a tert-butyl or another phenyl ring, at the 2'-position would restrict rotation and create a chiral axis.

Furthermore, the hydroxymethyl group can serve as a handle for introducing a stereocenter. For instance, reactions that extend the carbon chain at this position can create a secondary alcohol, which is a chiral center. The resolution of such racemic mixtures into individual enantiomers is a key step in stereochemical investigation. Common techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers, often using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.commdpi.com Columns like Kromasil 5-Amycoat are frequently used for the resolution of nitro-aromatic compounds. mdpi.commdpi.com

Diastereomeric Derivatization: The racemic alcohol can be reacted with a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA), to form a mixture of diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated by standard chromatography. Subsequent removal of the chiral auxiliary yields the pure enantiomers. This method is also instrumental in determining the absolute configuration of the separated enantiomers through NMR analysis. researchgate.netnih.gov

The development of chiral LC-MS strategies further enhances the ability to assign absolute configurations with high sensitivity, which is crucial when only small amounts of a compound are available. beilstein-archives.org

Structure-Property Relationship Studies in Biphenyl-Based Systems

Understanding the relationship between a molecule's structure and its properties is fundamental to rational drug design and materials science. For biphenyl-based systems, Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are invaluable tools for correlating molecular features with observed biological activity or physical properties. mdpi.com

These studies use computational methods to derive mathematical models that relate a molecule's activity to its physicochemical descriptors. For nitroaromatic compounds and biphenyls, several key descriptors are frequently considered:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and atomic charges. bohrium.com The energy of the LUMO, for instance, is often correlated with the toxicity of nitroaromatic compounds, as it relates to their ability to accept electrons and undergo metabolic reduction. mdpi.com

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most common descriptor for hydrophobicity. It influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, molar refractivity (CMR), and van der Waals volume can influence how well a molecule fits into a binding site. nih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

QSAR studies on biphenyl derivatives have been used to develop predictive models for their activity as, for example, PD-L1 inhibitors. bohrium.com Such models reveal that a combination of electronic and steric factors often governs the activity. For instance, a model might show that higher biological activity is associated with a lower E_LUMO and a specific range of dipole moments. bohrium.comdergipark.org.tr These insights guide the synthesis of new derivatives with potentially enhanced properties by suggesting which structural modifications are most likely to succeed.

Table 3: Key Descriptors in QSAR/SPR Studies of Biphenyl Systems
Descriptor ClassExample DescriptorProperty Influenced
ElectronicEnergy of LUMO (E_LUMO)Electron affinity, metabolic activation, toxicity of nitroaromatics
ElectronicDipole MomentPolarity, solubility, binding interactions
Hydrophobiclog PMembrane permeability, protein binding, solubility
StericMolar Refractivity (CMR)Molecular volume, polarizability, receptor fit

Emerging Research Applications in Materials Science and Advanced Technologies

Role as Versatile Chemical Intermediates in Organic Synthesis

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is a valuable intermediate in organic synthesis due to the presence of two distinct and reactive functional groups: a primary alcohol (-CH₂OH) and a nitro group (-NO₂). smolecule.com These groups can be selectively modified to produce a variety of derivatives, making the compound a versatile precursor for more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

The hydroxymethyl group can undergo common alcohol reactions. For instance, it can be oxidized to form the corresponding carboxylic acid, (3'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid, using standard oxidizing agents. smolecule.com It can also be converted into esters or ethers, or replaced with other functional groups, providing a handle for polymerization or for linking the biphenyl (B1667301) unit to other molecular scaffolds.

The nitro group is also highly amenable to chemical transformation. Its most significant reaction is its reduction to an amine (-NH₂), which yields (3'-Amino[1,1'-biphenyl]-4-yl)methanol. smolecule.com This conversion is typically achieved through catalytic hydrogenation and dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. smolecule.comchemrxiv.org The resulting amino group is a key functional group for forming amides, imines, and for building nitrogen-containing heterocyclic structures. Furthermore, the nitro group can participate in nucleophilic aromatic substitution reactions, allowing for its replacement by other functional groups. smolecule.com The diverse reactivity of the nitro group is a cornerstone of modern organic synthesis. nih.gov

Key Synthetic Transformations of this compound
Functional GroupReaction TypeProductTypical ReagentsSignificance
Hydroxymethyl (-CH₂OH)OxidationCarboxylic AcidPotassium permanganate (B83412), Chromium trioxideCreates an acidic site for further derivatization or polymer synthesis. smolecule.com
Nitro (-NO₂)ReductionAmine (-NH₂)H₂/Pd, Fe/HClForms a nucleophilic amino group, a key building block for pharmaceuticals and ligands. smolecule.com
Nitro (-NO₂)Nucleophilic Aromatic SubstitutionVarious substituted biphenylsStrong nucleophilesAllows for the introduction of a wide range of functionalities. smolecule.com

Incorporation into Functional Organic Materials

The rigid, rod-like structure of the biphenyl core is a fundamental component in the design of liquid crystals and advanced polymers. wikipedia.orgmdpi.com Biphenyl derivatives are known to form the basis of many liquid crystalline materials due to their ability to promote ordered molecular arrangements, known as mesophases. smolecule.comwikipedia.orgmdpi.com The incorporation of this compound or its derivatives into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics.

Research into biphenyl-based liquid crystal candidates often focuses on molecules that possess a rigid core combined with polar functional groups and flexible aliphatic tails. wikipedia.org The structure of this compound provides the rigid core, while the nitro and hydroxymethyl groups offer the polarity and sites for attaching aliphatic chains. This makes it a promising candidate for synthesizing new liquid crystalline materials. lookchem.com

Furthermore, biphenyl derivatives are utilized as photosensitizers in various photopolymerization processes, enabling the creation of both thin and thick polymer layers from different monomers. rsc.orgnih.gov The ability to functionalize both ends of the this compound molecule allows it to be used as a monomer or cross-linking agent in the synthesis of high-performance polymers, including polyesters, polyamides, and polyurethanes, where the biphenyl unit enhances the material's structural integrity and thermal resistance. researchgate.net

Contribution to the Design and Development of Optoelectronic Devices

The electronic properties of this compound make it an intriguing candidate for use in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs). smolecule.com The biphenyl framework itself is a common structural motif in materials designed for OLEDs, as it often provides good charge transport capabilities and high thermal stability. rsc.org

The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic character. Nitro groups can enhance the electron-transport properties of organic materials. smolecule.com Therefore, molecules incorporating the 3'-nitrobiphenyl moiety could be investigated for use in electron-transport layers (ETLs) within OLEDs, facilitating the efficient injection and movement of electrons toward the emissive layer. Research has shown that incorporating electron-transporting moieties onto a biphenyl core can produce effective host materials for phosphorescent OLEDs. nih.gov While many advanced OLED materials are complex, the fundamental properties of substituted biphenyls make them essential building blocks in this field. researchgate.net

Applications in Catalyst Design and Ligand Development

The biphenyl scaffold is a privileged structure in the field of asymmetric catalysis, most famously exemplified by the BINAP ligand. nih.gov Axially chiral biphenyls are the foundation for a wide array of highly effective ligands used to control the stereochemistry of metal-catalyzed reactions. nih.govchemrxiv.org

This compound serves as a valuable precursor for the synthesis of novel biphenyl-based ligands. Through the chemical transformations described previously (see section 8.1), the nitro and hydroxymethyl groups can be converted into coordinating moieties like amines, phosphines, or amides. For example, the reduction of the nitro group to an amine and conversion of the alcohol to a phosphine (B1218219) would yield an aminophosphine (B1255530) ligand, a class of ligands known to be effective in various catalytic transformations. The biphenyl backbone provides a rigid and sterically defined framework, which is crucial for inducing high levels of enantioselectivity in catalytic reactions. researchgate.net The ability to modify substituents on the biphenyl rings allows for the fine-tuning of the steric and electronic properties of the resulting catalyst, optimizing its performance for specific chemical reactions. acs.org

Exploration in Advanced Chemical Probes and Reagents

The unique electronic and photophysical properties of nitro-substituted aromatic compounds have led to their exploration in the development of advanced chemical probes and sensors. The nitro group is a strong electron-withdrawing group and often acts as a fluorescence quencher. researchgate.netmdpi.com This quenching effect is a key principle in the design of "turn-on" fluorescent probes.

A probe designed around the this compound scaffold would likely be non-fluorescent or weakly fluorescent. nih.gov However, if the nitro group is chemically transformed—for example, reduced to a highly fluorescent amino group by a specific analyte or enzyme (such as a nitroreductase)—a strong fluorescent signal can be generated. nih.gov This mechanism is particularly useful for detecting hypoxic conditions in cells or the presence of specific enzymes. Biphenyl derivatives containing nitro groups have been synthesized and studied as functional fluorescent sensors for detecting changes in their chemical environment, such as variations in proton concentration. researchgate.net The biphenyl framework can be further functionalized with fluorophores to create sophisticated sensors for various analytes, including ions and small molecules. rsc.org

Q & A

Q. How does photodegradation impact the compound’s stability in experimental settings?

  • Answer :
  • UV-Vis spectroscopy tracks nitro group degradation under UV light.
  • Quenchers (e.g., TiO₂ nanoparticles) can mitigate photolysis in storage .

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